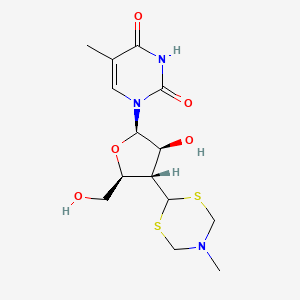
3'-(5-Me-1,3,5-dithiazin)-Ara-T
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiazin ring, which is a sulfur-containing heterocycle, attached to an arabinofuranosyl moiety. The presence of sulfur atoms in the ring structure imparts distinctive chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Dithiazin Ring: : The dithiazin ring can be synthesized through the cyclization of a dithioamide with a suitable aldehyde or ketone under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures (around 60-80°C).
-
Attachment to Arabinofuranosyl Moiety: : The synthesized dithiazin ring is then coupled with an arabinofuranosyl derivative. This step often involves glycosylation reactions, where the arabinofuranosyl moiety is activated using a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters, and the use of automated systems for precise addition of reagents and solvents.
化学反应分析
Types of Reactions
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atoms in the dithiazin ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction of the dithiazin ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of thiols or thioethers.
-
Substitution: : The methyl group on the dithiazin ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid, room temperature to 50°C.
Reduction: LiAlH₄, NaBH₄, dry ether, 0°C to room temperature.
Substitution: NaH, alkyl halides, dimethylformamide (DMF), 0°C to 60°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkylated dithiazin derivatives.
科学研究应用
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
-
Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme functions and protein-ligand interactions.
-
Medicine: : Explored for its therapeutic potential. The compound’s unique structure may offer new avenues for drug development, particularly in targeting diseases involving sulfur metabolism.
-
Industry: : Utilized in the development of new materials. The dithiazin ring’s properties can be harnessed to create polymers and other materials with specific characteristics.
作用机制
The mechanism of action of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the dithiazin ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
3’-(5-Methyl-1,3,5-thiadiazin)-Ara-T: Similar structure but with a thiadiazin ring instead of dithiazin.
3’-(5-Methyl-1,3,5-trithiazin)-Ara-T: Contains an additional sulfur atom in the ring.
3’-(5-Methyl-1,3,5-oxadiazin)-Ara-T: Features an oxygen atom in place of one sulfur atom.
Uniqueness
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T is unique due to its specific arrangement of sulfur atoms in the dithiazin ring, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
130468-30-3 |
|---|---|
分子式 |
C14H21N3O5S2 |
分子量 |
375.5 g/mol |
IUPAC 名称 |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-(5-methyl-1,3,5-dithiazinan-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5S2/c1-7-3-17(14(21)15-11(7)20)12-10(19)9(8(4-18)22-12)13-23-5-16(2)6-24-13/h3,8-10,12-13,18-19H,4-6H2,1-2H3,(H,15,20,21)/t8-,9-,10+,12-/m1/s1 |
InChI 键 |
PXOXRQIUIYRJIA-MWGHHZFTSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C3SCN(CS3)C)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C3SCN(CS3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



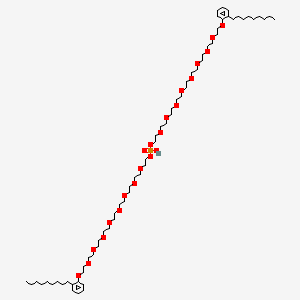
![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
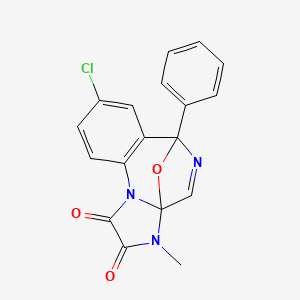
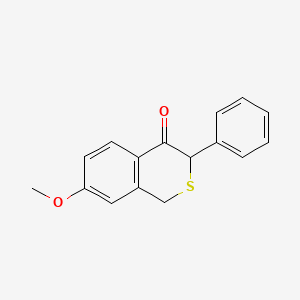
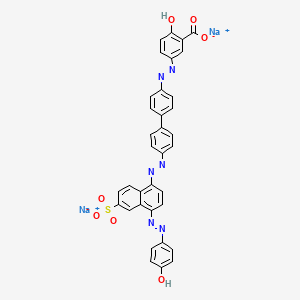
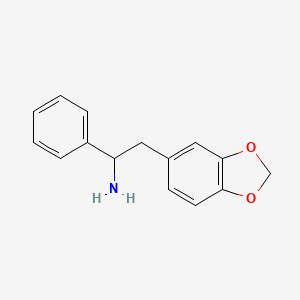


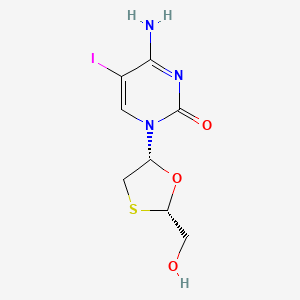

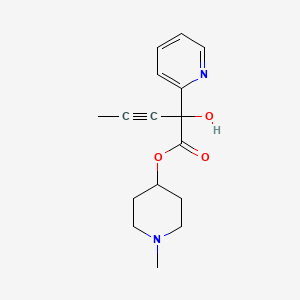

![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
